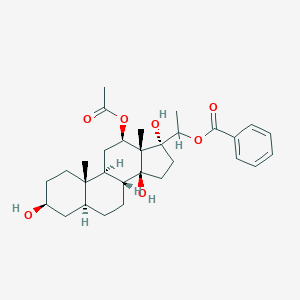

Drevogenin II

Description

Properties

CAS No. |

125472-06-2 |

|---|---|

Molecular Formula |

C30H42O7 |

Molecular Weight |

514.6 g/mol |

IUPAC Name |

1-[(3S,5S,8R,9S,10S,12R,13S,14S,17R)-12-acetyloxy-3,14,17-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethyl benzoate |

InChI |

InChI=1S/C30H42O7/c1-18(36-26(33)20-8-6-5-7-9-20)29(34)14-15-30(35)23-11-10-21-16-22(32)12-13-27(21,3)24(23)17-25(28(29,30)4)37-19(2)31/h5-9,18,21-25,32,34-35H,10-17H2,1-4H3/t18?,21-,22-,23+,24-,25+,27-,28+,29-,30-/m0/s1 |

InChI Key |

MIOQFHJTRPQSEN-PCGKZSNXSA-N |

SMILES |

CC(C1(CCC2(C1(C(CC3C2CCC4C3(CCC(C4)O)C)OC(=O)C)C)O)O)OC(=O)C5=CC=CC=C5 |

Isomeric SMILES |

CC([C@]1(CC[C@]2([C@@]1([C@@H](C[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)OC(=O)C)C)O)O)OC(=O)C5=CC=CC=C5 |

Canonical SMILES |

CC(C1(CCC2(C1(C(CC3C2CCC4C3(CCC(C4)O)C)OC(=O)C)C)O)O)OC(=O)C5=CC=CC=C5 |

Synonyms |

3,14,17-trihydroxy-12-O-acetyl-20-O-benzoylpregnane drevogenin II |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Comparison

Key Observations :

Pharmacological Activities

Key Findings :

Functional and Mechanistic Differences

- Drevogenin D : Acts via upregulation of antioxidant enzymes (superoxide dismutase, catalase) and inhibition of lipid peroxidation .

- Drevogenin P : Structural acetylation may enhance membrane permeability but reduce interaction with hydrophilic targets .

- Volubiloside A : Glycosylation delays metabolic degradation, enabling sustained release of drevogenin D in vivo .

Preparation Methods

Solvent Extraction and Partitioning

Crude plant material (e.g., roots, stems) is dried, powdered, and subjected to sequential extraction using solvents of increasing polarity. A typical protocol involves:

-

Non-polar extraction : Hexane or petroleum ether to remove lipids and chlorophyll.

-

Intermediate polarity : Ethyl acetate or dichloromethane for terpenoids.

-

Polar extraction : Methanol or ethanol-water mixtures for glycosides and polar steroids.

The methanol extract is concentrated under reduced pressure and partitioned with water and n-butanol to isolate glycoside-rich fractions.

Chromatographic Purification

Column chromatography on silica gel (60–120 mesh) with gradient elution (chloroform:methanol:water) isolates this compound from co-extracted impurities. Reverse-phase HPLC (C18 column, acetonitrile:water mobile phase) achieves final purification, yielding >95% purity.

Table 1: Solvent Systems for Column Chromatography

| Fraction | Solvent Ratio (CHCl₃:MeOH:H₂O) | Target Compounds |

|---|---|---|

| 1 | 90:10:1 | Non-polar lipids |

| 2 | 80:20:2 | Triterpenoids |

| 3 | 70:30:3 | Pregnane glycosides |

Chemical Synthesis Approaches

Chemical synthesis of this compound focuses on constructing its steroidal backbone and functionalizing key positions (e.g., C-3, C-12, C-20). Palladium-catalyzed cross-coupling and esterification reactions are pivotal.

Diosgenin as a Starting Material

Diosgenin, a readily available steroid precursor, undergoes selective oxidation and esterification to introduce hydroxyl and acyl groups. For example:

-

C-12 Hydroxylation : Diosgenin is treated with m-CPBA (meta-chloroperbenzoic acid) in dichloromethane to epoxidize the Δ⁵ double bond, followed by acid-catalyzed ring opening to yield 12β-hydroxydiosgenin.

-

Esterification : Steglich esterification with isovaleryl chloride under N,N-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) introduces acyl groups at C-12 and C-20.

Table 2: Reaction Conditions for Esterification

| Reagent | Solvent | Catalyst | Yield (%) |

|---|---|---|---|

| Isovaleryl chloride | Dichloromethane | DCC/DMAP | 78 |

| Acetic anhydride | Pyridine | – | 65 |

Palladium-Catalyzed Hydrogenolysis

A critical step involves deprotecting benzyl esters without saturating the Δ²⁰ double bond. High-pressure (130 kPa) hydrogenation with 10% Pd/C in ethanol-THF selectively removes benzyl groups while preserving the double bond.

Analytical Validation of Synthetic Products

Structural Elucidation

Purity Assessment

HPLC with UV detection (λ = 210 nm) quantifies purity. A typical method uses:

-

Column : C18 (4.6 × 250 mm, 5 μm).

-

Mobile phase : Acetonitrile:water (75:25), isocratic.

Challenges in Large-Scale Production

Q & A

Basic Research Questions

Q. What validated methodologies are recommended for isolating Drevogenin II from natural sources, and how do extraction solvents impact yield?

- Methodology : Use Soxhlet extraction or maceration with polar solvents (e.g., ethanol, methanol) followed by liquid-liquid partitioning. Chromatographic techniques like HPLC or TLC with silica gel columns can further purify the compound. Validate purity via NMR and mass spectrometry .

- Experimental Design : Compare solvent polarity effects on yield using a factorial design, controlling for temperature and extraction time. Include triplicate runs to ensure reproducibility .

Q. How can researchers ensure the structural integrity of this compound during spectroscopic characterization?

- Methodology : Combine UV-Vis spectroscopy (for chromophore identification) with 2D-NMR (e.g., COSY, HSQC) and high-resolution mass spectrometry (HRMS). Cross-reference spectral data with published libraries or databases like PubChem .

- Data Contradiction Analysis : If spectral peaks deviate from literature, re-examine sample purity, solvent interactions, or consider stereochemical variations. Use computational tools (e.g., DFT calculations) to simulate NMR spectra for comparison .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported pharmacological effects of this compound across in vitro vs. in vivo models?

- Methodology : Conduct a systematic review/meta-analysis to identify confounding variables (e.g., dosage, administration routes, model species). Use the PICO framework to standardize comparisons: Population (cell lines vs. animal models), Intervention (this compound concentration), Comparison (positive/negative controls), Outcomes (e.g., anti-inflammatory markers) .

- Data Integration : Apply multivariate regression to assess the influence of pharmacokinetic parameters (e.g., bioavailability) on observed discrepancies .

Q. How can molecular docking and CRISPR-Cas9 be integrated to study this compound’s mechanism of action?

- Experimental Design :

Perform molecular docking (using AutoDock Vina or Schrödinger) to predict binding affinities with target proteins (e.g., NF-κB).

Validate predictions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

Use CRISPR-Cas9 to knockout candidate genes in cell lines and assess phenotypic changes post-Drevogenin II treatment .

- Data Interpretation : Address false positives in docking by correlating in silico results with in vitro binding assays. Use Western blotting to confirm downstream protein expression changes .

Q. What are the best practices for replicating this compound’s reported bioactivity in independent studies?

- Methodology : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Publish raw datasets (e.g., dose-response curves, RNA-seq data) in repositories like Zenodo or Gene Expression Omnibus (GEO) .

- Quality Control : Include internal controls (e.g., reference compounds with known activity) and validate assay reproducibility via inter-laboratory collaborations .

Methodological Frameworks

- For Hypothesis Testing : Use the FINER criteria to evaluate feasibility, novelty, and relevance of research questions. For example:

- For Literature Synthesis : Employ tools like Covidence or Rayyan for systematic screening of studies. Annotate conflicting findings using a standardized matrix (e.g., study design, sample size, outcomes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.